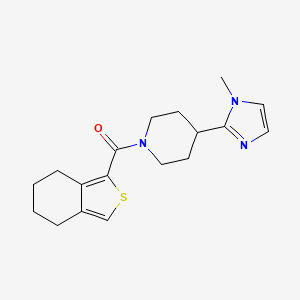

![molecular formula C21H33N5O B5509018 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5509018.png)

4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" often involves multi-step processes, including nucleophilic substitution reactions, cyclization, and functional group modifications. For instance, the synthesis of pyrimidine derivatives, including modifications at the piperazine and pyrrolidine rings, is achieved through stepwise chemical transformations that may involve palladium-catalyzed reactions, electrophilic substitutions, and ring closure methodologies (Sharma et al., 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those with piperazine and pyrrolidine substituents, is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. These techniques help elucidate the arrangement of atoms within the molecule and confirm the presence of specific functional groups and rings (Eskola et al., 2002).

Chemical Reactions and Properties

Compounds like "4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine" undergo various chemical reactions, including hydroxylation, N-dealkylation, and conjugation with glucuronic acid, reflecting their complex biotransformation pathways. These reactions are crucial for understanding the compound's metabolism and elimination from the body (Sharma et al., 2012).

科学的研究の応用

Pharmacokinetics and Metabolism

Metabolism and Excretion in Pharmaceuticals

The pharmacokinetics, metabolism, and excretion of dipeptidyl peptidase IV inhibitors with similar pyrimidine and piperazine structures have been examined in rats, dogs, and humans. These compounds are primarily eliminated through metabolism and renal clearance, highlighting their potential in treating diseases like type 2 diabetes (Sharma et al., 2012).

Chemical Synthesis and Transformation

Ring Transformation in Chemistry

Research on pyrimidine-thiones demonstrates their reaction with cyclohexanespiro-3'-oxaziridine, leading to novel compounds with potential applications in chemical synthesis (Pätzel & Liebscher, 1993).

Medicinal Chemistry

Platelet-Activating Factor Antagonists

Novel piperidylmethyl-imidazo[4,5-c]pyridine derivatives have been developed as potent, orally active platelet-activating factor (PAF) antagonists, indicating their significance in cardiovascular research (Carceller et al., 1996).

P2Y12 Antagonists for Platelet Aggregation

Piperazinyl-glutamate-pyrimidines have been identified as highly potent P2Y12 antagonists, showing potential in preventing thrombotic events (Parlow et al., 2009).

Antiemetic Agents

The synthesis of 4-piperazino-5-methylthiopyrimidines has led to the selection of new antiemetic agents, emphasizing the role of pyrimidine derivatives in developing treatments for nausea and vomiting (Mattioda et al., 1975).

Plant Growth Research

Growth Retardants in Plant Physiology

The application of plant growthretardants, including those derived from pyrimidine, has been explored in physiological research to understand their impact on terpenoid metabolism, which is closely related to plant growth and development (Grossmann, 1990).

Heterocyclic Chemistry

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis and biological evaluation of heteroaryldiamides and heteroaryldiamines, incorporating pyrimidine and piperazine units, to investigate their antitumoral activities. This work underscores the versatility of pyrimidine derivatives in medicinal chemistry (Echeverría et al., 2006).

Antihistaminic Activity

Novel Pyrimidines as Antihistaminics

The preparation of novel pyrimidines by the condensation of chalcones with guanidine HCl, leading to compounds with significant anti-histaminic activity, illustrates the therapeutic potential of pyrimidine derivatives in allergy treatment (Rahaman et al., 2009).

特性

IUPAC Name |

3-cyclohexyl-1-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N5O/c27-20(9-8-18-6-2-1-3-7-18)25-16-14-24(15-17-25)19-10-11-22-21(23-19)26-12-4-5-13-26/h10-11,18H,1-9,12-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUURHJZVOVGEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclohexyl-1-(4-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

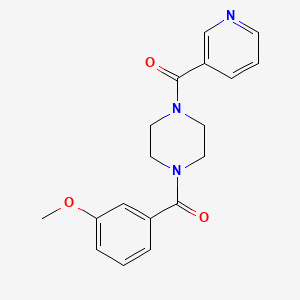

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)

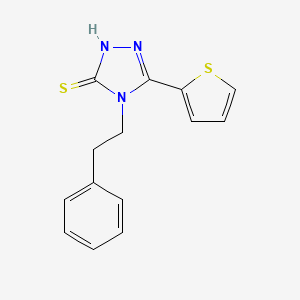

![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

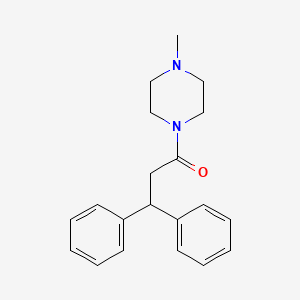

![N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B5508974.png)

![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5508997.png)

![N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5509009.png)

![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![2,3-dimethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5509031.png)

![2-chloro-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5509039.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)